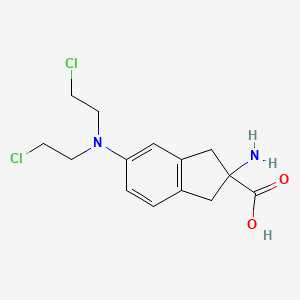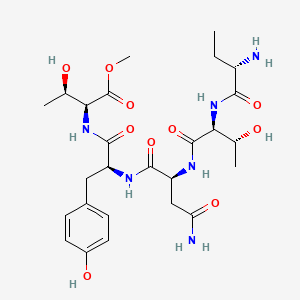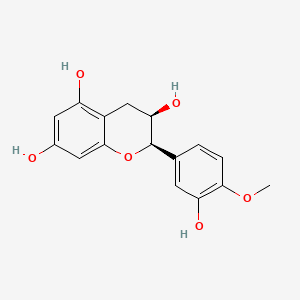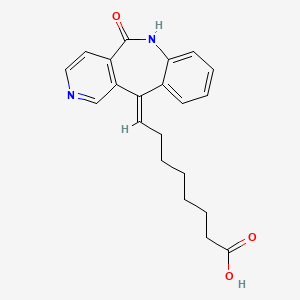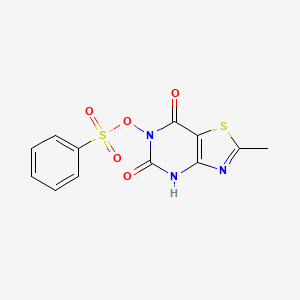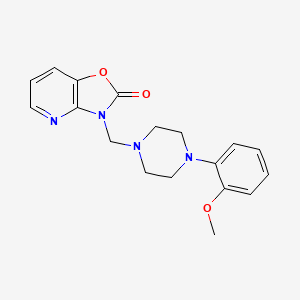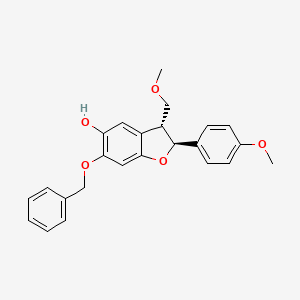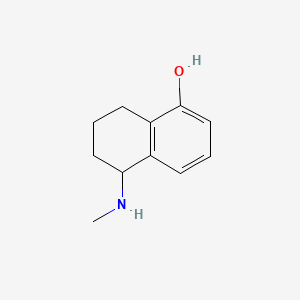
5,6,7,8-Tetrahydro-5-(methylamino)-1-naphthalenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrahydro-5-(methylamino)-1-naphthalenol is an organic compound that belongs to the class of naphthalenols This compound is characterized by its unique structure, which includes a naphthalene ring system with a methylamino group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the catalytic hydrogenation of 1-naphthol to produce 5,6,7,8-tetrahydro-1-naphthol, which is then reacted with methylamine under controlled conditions to yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of 5,6,7,8-Tetrahydro-5-(methylamino)-1-naphthalenol can be achieved through large-scale catalytic hydrogenation processes. These processes often utilize metal catalysts such as palladium or platinum to facilitate the hydrogenation reaction. The subsequent methylation step is carried out using methylamine gas in a high-pressure reactor to ensure efficient conversion and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7,8-Tetrahydro-5-(methylamino)-1-naphthalenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to remove the hydroxyl group, yielding fully saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using hydrogen gas and metal catalysts such as palladium or platinum.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones or naphthaldehydes.
Reduction: Formation of fully saturated naphthalenes.
Substitution: Formation of various substituted naphthalenols depending on the reagents used.
Applications De Recherche Scientifique
5,6,7,8-Tetrahydro-5-(methylamino)-1-naphthalenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,6,7,8-Tetrahydro-5-(methylamino)-1-naphthalenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrahydroquinoline: Similar in structure but lacks the hydroxyl group.
2,3-Cyclohexenopyridine: Another naphthalene derivative with different functional groups.
5,6,7,8-Tetrahydro-2-naphthoic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
5,6,7,8-Tetrahydro-5-(methylamino)-1-naphthalenol is unique due to the presence of both the methylamino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .
Propriétés
Numéro CAS |
52373-00-9 |
|---|---|
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
5-(methylamino)-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C11H15NO/c1-12-10-6-2-5-9-8(10)4-3-7-11(9)13/h3-4,7,10,12-13H,2,5-6H2,1H3 |
Clé InChI |
MKWIVHLQLHTEHV-UHFFFAOYSA-N |
SMILES canonique |
CNC1CCCC2=C1C=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


